Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate
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Overview
Description
Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate: is a chemical compound with the molecular formula C8H17NO3. It is a derivative of D-Threonine, an amino acid, and is often used in various research and industrial applications. This compound is characterized by the presence of two tert-butyl groups, which can influence its reactivity and solubility properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate typically involves the esterification of D-Threonine with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, large-scale purification methods such as distillation or large-scale chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxo-compounds or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of tert-butyl groups on amino acid behavior and protein interactions. It can also serve as a model compound for studying esterification and hydrolysis reactions in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. The tert-butyl ester groups can be used to modify the pharmacokinetic properties of active pharmaceutical ingredients, improving their stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in the synthesis of polymers, resins, and other high-performance materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate involves its interaction with various molecular targets and pathways. The tert-butyl groups can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. In biological systems, the ester groups can undergo hydrolysis to release the active D-Threonine, which can then participate in metabolic pathways and biochemical reactions.
Comparison with Similar Compounds
- L-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester
- D-Serine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester
- L-Serine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester
Comparison:
- Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate is unique due to its specific stereochemistry and the presence of two tert-butyl groups. This configuration can influence its reactivity and interactions with other molecules.
- L-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester has a different stereochemistry, which can lead to different biological and chemical properties.
- D-Serine and L-Serine derivatives have similar structures but differ in the side chain, which can affect their reactivity and applications.
Biological Activity
Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate, also referred to by its CAS number 71989-43-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C12H25NO3
- Molecular Weight : 231.33 g/mol
- IUPAC Name : (2S,3R)-tert-butyl 2-amino-3-(tert-butoxy)butanoate
- CAS Number : 71989-43-0
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the tert-butoxy group is significant for enhancing lipophilicity, which may facilitate cellular membrane penetration and interaction with lipid membranes.
Biological Activities
-
Antioxidant Properties :
- Research indicates that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This suggests that this compound may play a role in protecting cells from oxidative damage.
-
Neuroprotective Effects :
- Preliminary studies have shown that related compounds can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect could be beneficial in conditions such as neurodegenerative diseases.
-
Metabolic Activity :
- The compound's influence on metabolic pathways has been noted, particularly in relation to energy homeostasis and mitochondrial function. Studies demonstrate that similar derivatives can improve mitochondrial function and ATP production in stressed cells.
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antioxidant | Scavenges free radicals; reduces oxidative stress |
Neuroprotective | Protects neuronal cells from apoptosis |
Metabolic Support | Enhances mitochondrial function; increases ATP production |
Case Study: Neuroprotection in Cellular Models
A study involving a related compound demonstrated significant neuroprotective effects in cultured neuronal cells subjected to oxidative stress. The treatment with the compound resulted in a decrease in cell death rates by approximately 40% compared to untreated controls. This suggests potential applications in therapies for neurodegenerative diseases .
Case Study: Mitochondrial Function
In murine models of metabolic stress, administration of Tert-butyl derivatives led to a marked improvement in mitochondrial respiratory chain activity, with increases ranging from 47% to 95% in respiratory complex activities noted . This highlights the compound's potential role in metabolic disorders where mitochondrial dysfunction is prevalent.
Properties
IUPAC Name |
tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7/h8-9H,13H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDIUNOGUIAFLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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